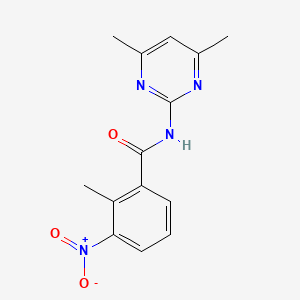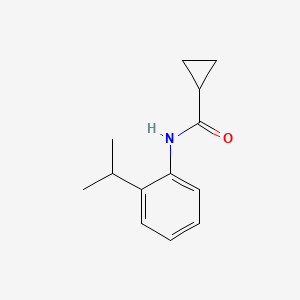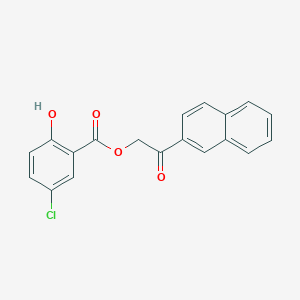![molecular formula C18H20N2S B5749106 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole](/img/structure/B5749106.png)
2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole, also known as TBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TBB belongs to the class of benzimidazole compounds and is synthesized through a multi-step process.
作用機序
2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole inhibits the activity of GSK-3β by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. This leads to downstream effects on various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has also been shown to inhibit the activity of other kinases such as cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1).
Biochemical and Physiological Effects
2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to increase the levels of β-catenin, a protein that plays a key role in cell adhesion and signaling. 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has also been shown to reduce the levels of tau protein, which is involved in the pathogenesis of Alzheimer's disease. In addition, 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has some limitations as well. It has been found to have off-target effects on other kinases, which can lead to unwanted side effects. In addition, 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole. One potential direction is to study its effects on other diseases such as Parkinson's disease and Huntington's disease. Another potential direction is to develop more potent and selective GSK-3β inhibitors that have fewer off-target effects. In addition, 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole can be used as a tool compound to study the role of GSK-3β in various cellular processes. Overall, 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has shown promise as a potential therapeutic agent and its scientific research applications continue to be explored.
合成法
The synthesis of 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole involves a multi-step process that starts with the reaction of 4-tert-butylbenzyl chloride with sodium thiomethoxide to form 4-tert-butylbenzyl thioether. This intermediate compound is then reacted with o-phenylenediamine to form 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole. The final product is obtained through recrystallization and purification methods.
科学的研究の応用
2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a protein kinase that plays a key role in various cellular processes. 2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been studied for its potential anti-cancer properties.
特性
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-18(2,3)14-10-8-13(9-11-14)12-21-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPROQHNYACYYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)


![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)




![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)